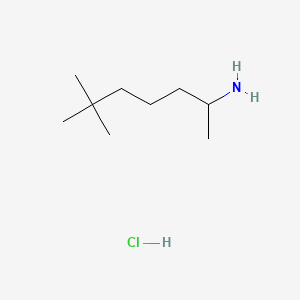
6,6-Dimethylheptan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylheptan-2-amine hydrochloride is an organic compound that belongs to the class of amines It is a derivative of heptane, characterized by the presence of two methyl groups at the sixth carbon and an amine group at the second carbon, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylheptan-2-amine hydrochloride typically involves the alkylation of heptane derivatives followed by amination. One common method is the reductive amination of 6,6-dimethylheptan-2-one using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions often require a controlled pH and temperature to ensure the formation of the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylheptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or sulfonated amine derivatives
Scientific Research Applications
6,6-Dimethylheptan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 6,6-Dimethylheptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
- 2,6-Dimethylheptan-4-amine hydrochloride
- N,6-Dimethylheptan-2-amine hydrochloride
- 2,6-Dimethylaniline
Comparison: 6,6-Dimethylheptan-2-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
6,6-Dimethylheptan-2-amine hydrochloride, a compound with the chemical formula C9H21N·HCl, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Weight : 171.74 g/mol
- CAS Number : 216237-52-4
- Chemical Structure : The compound features a branched alkyl amine structure, which is significant for its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Pharmacodynamics
- Adrenergic Activity : This compound has been noted for its potential to act as a sympathomimetic agent, influencing adrenergic receptors which play a critical role in the fight-or-flight response. Such activity can lead to increased heart rate and blood pressure.
- CNS Stimulation : Preliminary studies suggest that it may exert stimulant effects on the central nervous system (CNS), akin to other amines like amphetamines.
2. Safety and Toxicity
- The safety profile is crucial for any compound intended for therapeutic use. Toxicological assessments indicate that while it shows promise in certain applications, caution is warranted due to potential side effects such as increased heart rate and hypertension .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound likely interacts with adrenergic receptors (specifically alpha and beta receptors), leading to physiological changes consistent with sympathomimetic activity.
- Neurotransmitter Release : It may promote the release of neurotransmitters such as norepinephrine and dopamine, contributing to its stimulant effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications and risks associated with this compound.
Properties
Molecular Formula |
C9H22ClN |
|---|---|
Molecular Weight |
179.73 g/mol |
IUPAC Name |
6,6-dimethylheptan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-8(10)6-5-7-9(2,3)4;/h8H,5-7,10H2,1-4H3;1H |
InChI Key |
QSTFFHGDLULZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















